molecular formula C9H12N2O3S B1519311 2-(3-Amino-4-hydroxyphenyl)-1$L^{6},2-thiazolidine-1,1-dione CAS No. 1147800-90-5

2-(3-Amino-4-hydroxyphenyl)-1$L^{6},2-thiazolidine-1,1-dione

Cat. No. B1519311
CAS RN: 1147800-90-5
M. Wt: 228.27 g/mol
InChI Key: JXEBNTMYSUYJFX-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane . This compound is a solid at room temperature .


Synthesis Analysis

Reactive polyimide (PI) containing phenolic hydroxyl groups was prepared by the polymerization of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane and mixed thiodiphthalic anhydride .


Molecular Structure Analysis

The molecular formula of the related compound 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane is C15H12F6N2O2 .


Chemical Reactions Analysis

The synthesis of the related compound involves the polymerization of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane and mixed thiodiphthalic anhydride .


Physical And Chemical Properties Analysis

The related compound 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane has a molecular weight of 366.26 g/mol .

Scientific Research Applications

Synthesis of Soluble Polyimide Copolymers

This compound is used in the synthesis of soluble polyimide copolymers. These copolymers are known for their excellent thermal and mechanical properties. However, their poor solubility in organic solvents restricts their utility. By incorporating 2-(3-Amino-4-hydroxyphenyl)-1$L^{6},2-thiazolidine-1,1-dione into the polyimide via chemical and thermal imidization, the solubility of the copolymers in organic solvents is improved .

Improved Solubility in Organic Solvents

The compound is used to improve the solubility of polyimides in organic solvents. The acetoxy-containing soluble polyimide copolymers, which incorporate this compound, display improved solubility in a number of organic solvents compared to conventional polyimides .

Production of Flexible Self-Supporting Polyimide Films

The compound is used in the production of flexible self-supporting polyimide films. The chemical imidization of poly(amic acids) in acetic anhydride and pyridine results in flexible self-supporting polyimide films .

Synthesis of High Molecular Weight Hydroxy Polyimides

The compound is used in the synthesis of high molecular weight hydroxy polyimides. These polyimides are suitable for the preparation of films with good tensile properties .

Rearrangement to Benzoxazoles

The compound undergoes a rearrangement to benzoxazoles above 300°C. The starting temperature and conversion of this rearrangement reaction are controlled by the type of R group .

Development of Soluble Polyimides (SPIs)

The compound is used in the development of soluble polyimides (SPIs). The insolubility and infusibility of polyimide originate from strong interactions between the polyimide polymer chains. By incorporating this compound into the polyimide, the molecular interactions can be weakened, resulting in soluble polyimides .

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

2-amino-4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c10-8-6-7(2-3-9(8)12)11-4-1-5-15(11,13)14/h2-3,6,12H,1,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEBNTMYSUYJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Amino-4-hydroxyphenyl)-1$L^{6},2-thiazolidine-1,1-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-(3-Amino-4-hydroxyphenyl)-1$L^{6},2-thiazolidine-1,1-dione

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